molecular formula C9H7BrN2O3 B1484113 6-(5-Bromofuran-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2091504-21-9

6-(5-Bromofuran-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484113
CAS RN: 2091504-21-9
M. Wt: 271.07 g/mol
InChI Key: DGBTZVDHCXXENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromofuran and tetrahydropyrimidine rings, as well as the two carbonyl groups. The bromine atom would be expected to add significant weight to the molecule, and the oxygen atoms in the furan ring and carbonyl groups would likely be involved in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The carbonyl groups and the oxygen atom in the furan ring could participate in hydrogen bonding, which might influence the compound’s solubility .

Scientific Research Applications

Chemical Synthesis and Modifications

The compound 6-(5-Bromofuran-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in the field of medicinal chemistry and drug discovery. For instance, cyclization reactions involving similar pyrimidine-2,4-dione derivatives in basic media can lead to the formation of structurally diverse heterocycles, including triazolyl derivatives through the interaction with electrophiles, showcasing the potential for generating pharmacologically relevant molecules (Mekuskiene & Vainilavicius, 2006).

Electrocatalytic Cyclization

Electrocatalytic methods have been employed to cyclize derivatives of pyrimidine-2,4-dione, leading to the formation of spirobarbituric dihydrofurans, which are compounds with potential therapeutic applications. This process demonstrates an efficient and selective approach to synthesizing complex molecules with high yields, highlighting the utility of electrochemical techniques in organic synthesis (Elinson et al., 2021).

Antimicrobial Evaluation

Pyrimidine-2,4-dione derivatives, closely related to the compound , have been explored for their antimicrobial properties. Through structural modifications and interaction with various substituents, these compounds exhibit moderate activity against common bacterial strains, suggesting their potential as leads for developing new antibacterial agents (Vlasov et al., 2022).

Theoretical and Spectroscopic Analysis

The compound and its derivatives can also be subjects of theoretical and spectroscopic studies, such as the analysis of molecular electrostatic potential surfaces, polarizability, and hyperpolarizability. These studies provide insights into the electronic structure and reactivity of the compounds, which are crucial for understanding their interaction with biological targets and for rational drug design (Prasad et al., 2010).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

6-(5-bromofuran-2-yl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-12-8(13)4-5(11-9(12)14)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBTZVDHCXXENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Bromofuran-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(5-Bromofuran-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-(5-Bromofuran-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
6-(5-Bromofuran-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
6-(5-Bromofuran-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-(5-Bromofuran-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-(5-Bromofuran-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.